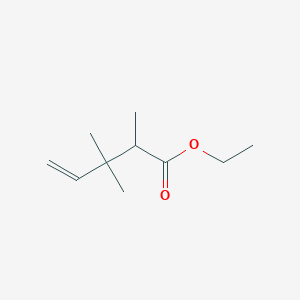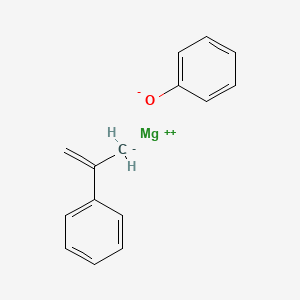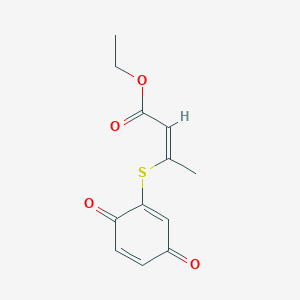
ethyl (Z)-3-(3,6-dioxocyclohexa-1,4-dien-1-yl)sulfanylbut-2-enoate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Ethyl (Z)-3-(3,6-dioxocyclohexa-1,4-dien-1-yl)sulfanylbut-2-enoate is an organic compound that features a unique combination of functional groups, including a sulfanyl group and a dioxocyclohexa-1,4-dienyl moiety. This compound is of interest in various fields of chemistry due to its potential reactivity and applications.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of ethyl (Z)-3-(3,6-dioxocyclohexa-1,4-dien-1-yl)sulfanylbut-2-enoate typically involves the following steps:
Formation of the dioxocyclohexa-1,4-dienyl moiety: This can be achieved through the oxidation of a suitable precursor, such as cyclohexadiene, using oxidizing agents like potassium permanganate or chromium trioxide.
Introduction of the sulfanyl group: The sulfanyl group can be introduced via a nucleophilic substitution reaction, where a thiol (R-SH) reacts with a suitable leaving group on the dioxocyclohexa-1,4-dienyl intermediate.
Esterification: The final step involves the esterification of the resulting intermediate with ethyl alcohol under acidic conditions to form the desired compound.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and the development of more efficient catalysts.
化学反应分析
Types of Reactions
Ethyl (Z)-3-(3,6-dioxocyclohexa-1,4-dien-1-yl)sulfanylbut-2-enoate can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the dioxocyclohexa-1,4-dienyl moiety to a more saturated form.
Substitution: The sulfanyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidizing agents: Potassium permanganate, hydrogen peroxide.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Nucleophiles: Thiols, amines.
Major Products
Oxidation: Sulfoxides, sulfones.
Reduction: Saturated cyclohexane derivatives.
Substitution: Various substituted derivatives depending on the nucleophile used.
科学研究应用
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: Potential use as a probe or inhibitor in biochemical studies.
Medicine: Investigation of its pharmacological properties for potential therapeutic uses.
Industry: Use as an intermediate in the production of specialty chemicals.
作用机制
The mechanism of action of ethyl (Z)-3-(3,6-dioxocyclohexa-1,4-dien-1-yl)sulfanylbut-2-enoate would depend on its specific application. In general, the compound may interact with molecular targets such as enzymes or receptors, leading to modulation of biological pathways. The sulfanyl group and dioxocyclohexa-1,4-dienyl moiety could play key roles in these interactions.
相似化合物的比较
Similar Compounds
Ethyl (Z)-3-(3,6-dioxocyclohexa-1,4-dien-1-yl)sulfanylbut-2-enoate: Unique due to its specific combination of functional groups.
Ethyl 3-(3,6-dioxocyclohexa-1,4-dien-1-yl)sulfanylpropanoate: Similar structure but with a different carbon chain length.
Mthis compound: Similar structure but with a different ester group.
属性
CAS 编号 |
59483-98-6 |
|---|---|
分子式 |
C12H12O4S |
分子量 |
252.29 g/mol |
IUPAC 名称 |
ethyl (Z)-3-(3,6-dioxocyclohexa-1,4-dien-1-yl)sulfanylbut-2-enoate |
InChI |
InChI=1S/C12H12O4S/c1-3-16-12(15)6-8(2)17-11-7-9(13)4-5-10(11)14/h4-7H,3H2,1-2H3/b8-6- |
InChI 键 |
CFTHZFMRJXPZQN-VURMDHGXSA-N |
手性 SMILES |
CCOC(=O)/C=C(/C)\SC1=CC(=O)C=CC1=O |
规范 SMILES |
CCOC(=O)C=C(C)SC1=CC(=O)C=CC1=O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


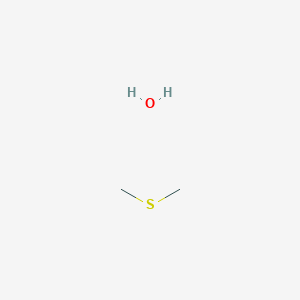
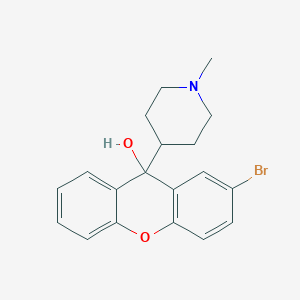
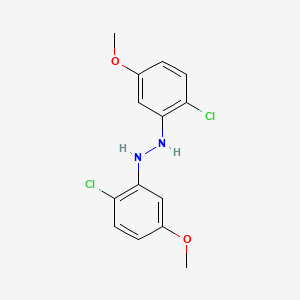
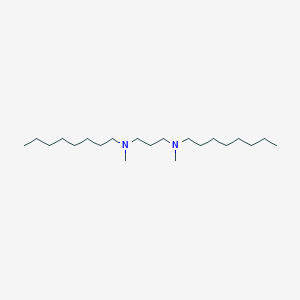
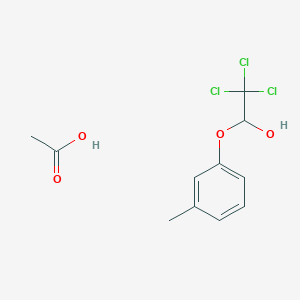
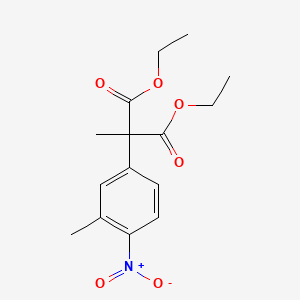
![2-Thiazolamine, N-[(4-chlorophenyl)methylene]-](/img/structure/B14617494.png)
![2-[2-(Ethoxycarbonyl)hydrazinylidene]propanoic acid](/img/structure/B14617495.png)
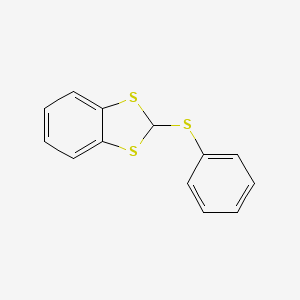
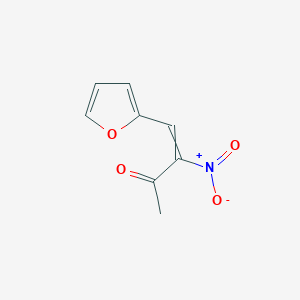
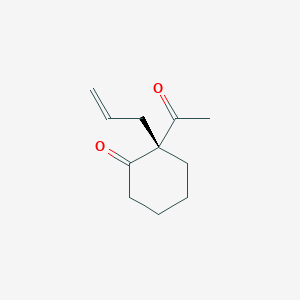
![Benzene, 1-[3,3-dichloro-2-(chloromethyl)propyl]-4-methyl-](/img/structure/B14617532.png)
